molecular formula C31H24IN3O2 B11097161 3-hydroxy-4-iodo-N'-{(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}benzohydrazide

3-hydroxy-4-iodo-N'-{(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}benzohydrazide

Cat. No.: B11097161
M. Wt: 597.4 g/mol
InChI Key: JGBVYXBQZYABGV-FMFFXOCNSA-N
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Description

3-hydroxy-4-iodo-N’-{(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}benzohydrazide is a complex organic compound characterized by its unique structure, which includes a hydroxyl group, an iodine atom, and a benzohydrazide moiety

Preparation Methods

The synthesis of 3-hydroxy-4-iodo-N’-{(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}benzohydrazide typically involves a multi-step process. One common method includes the condensation of 3-hydroxy-4-iodobenzaldehyde with a suitable hydrazide in the presence of a catalyst such as glacial acetic acid . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-hydroxy-4-iodo-N’-{(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the hydroxyl and iodine groups allows it to form hydrogen bonds and halogen bonds, respectively, which can influence its binding affinity and specificity. The molecular pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .

Properties

Molecular Formula

C31H24IN3O2

Molecular Weight

597.4 g/mol

IUPAC Name

3-hydroxy-4-iodo-N-[(E)-[1-(4-methylphenyl)-2,5-diphenylpyrrol-3-yl]methylideneamino]benzamide

InChI

InChI=1S/C31H24IN3O2/c1-21-12-15-26(16-13-21)35-28(22-8-4-2-5-9-22)18-25(30(35)23-10-6-3-7-11-23)20-33-34-31(37)24-14-17-27(32)29(36)19-24/h2-20,36H,1H3,(H,34,37)/b33-20+

InChI Key

JGBVYXBQZYABGV-FMFFXOCNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C3=CC=CC=C3)/C=N/NC(=O)C4=CC(=C(C=C4)I)O)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C3=CC=CC=C3)C=NNC(=O)C4=CC(=C(C=C4)I)O)C5=CC=CC=C5

Origin of Product

United States

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